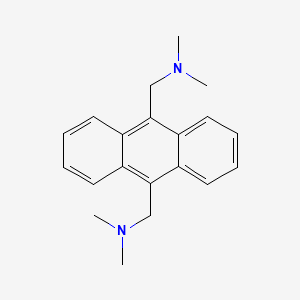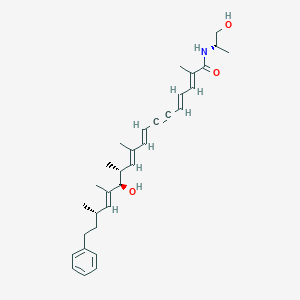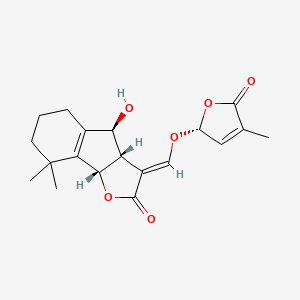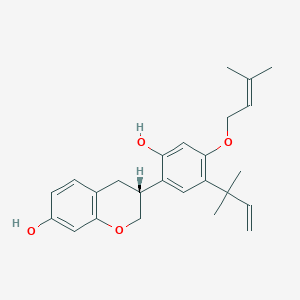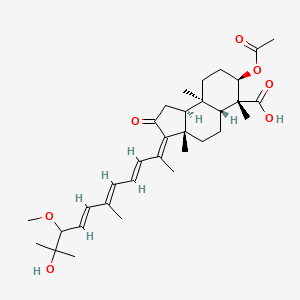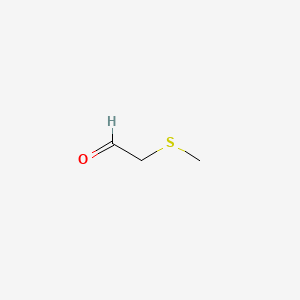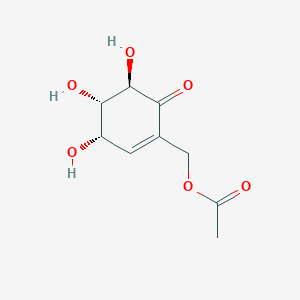
Gabosine D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gabosine D is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Total Synthesis and Biological Activity : Gabosine D, along with other gabosines, has been a subject of extensive synthetic research. One study achieved the total syntheses of levorotatory enantiomers of gabosines D and E using a divergent approach, highlighting the potential for synthesizing dextrorotatory enantiomers as well (Fresneda et al., 2016).
- Chemical Structure and Configuration : Another significant aspect of research on Gabosine D involves determining its chemical structure and configuration. This has been done through methods like X-ray diffraction and NMR spectral analysis, as evidenced in various synthesis studies (Shing & Cheng, 2010).
Biological Activity and Potential Applications
- Inhibition of Enzymes : A study on Gabosine D derivatives showed that they inhibit glutathione S-transferase M1, which is essential for overcoming cisplatin resistance in lung cancer cells. This indicates a potential application of Gabosine D in cancer treatment (Wang et al., 2011).
- Diverse Biological Activities : Gabosines, including Gabosine D, exhibit a range of interesting biological activities, such as enzyme inhibition, which is critical in various therapeutic areas. The versatility of these compounds is highlighted in their structural diversity and potential applications in different fields of medicine and pharmacology.
Propriétés
Nom du produit |
Gabosine D |
|---|---|
Formule moléculaire |
C9H12O6 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
[(3S,4S,5R)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl acetate |
InChI |
InChI=1S/C9H12O6/c1-4(10)15-3-5-2-6(11)8(13)9(14)7(5)12/h2,6,8-9,11,13-14H,3H2,1H3/t6-,8-,9-/m0/s1 |
Clé InChI |
QNDBYGBRMNCSJX-XVYDVKMFSA-N |
SMILES isomérique |
CC(=O)OCC1=C[C@@H]([C@@H]([C@H](C1=O)O)O)O |
SMILES canonique |
CC(=O)OCC1=CC(C(C(C1=O)O)O)O |
Synonymes |
gabosine D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



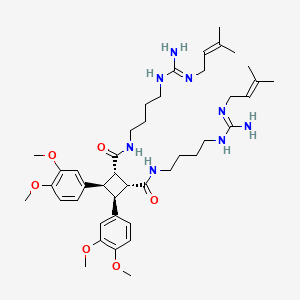
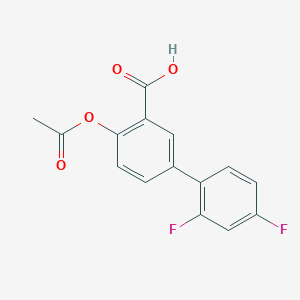
![[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B1246138.png)
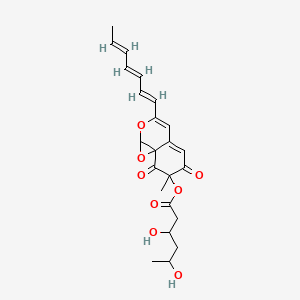

![2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1246142.png)

